molecular formula C14H15N3O2S B13361291 (7-amino-10H-phenothiazin-3-yl)azanium;acetate

(7-amino-10H-phenothiazin-3-yl)azanium;acetate

Cat. No.: B13361291
M. Wt: 289.35 g/mol
InChI Key: QMRGRHOPRNNIJE-UHFFFAOYSA-N
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Description

(7-amino-10H-phenothiazin-3-yl)azanium;acetate is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its diverse biological and chemical properties. Phenothiazine derivatives are known for their applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents . The compound features an amino group at the 7th position and an azanium ion, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-amino-10H-phenothiazin-3-yl)azanium;acetate typically involves the following steps:

    Nitration: The phenothiazine core is nitrated to introduce a nitro group at the 7th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formation of Azanium Ion: The amino group is protonated to form the azanium ion.

    Acetate Formation: The final step involves the reaction with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-amino-10H-phenothiazin-3-yl)azanium;acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-amino-10H-phenothiazin-3-yl)azanium;acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-amino-10H-phenothiazin-3-yl)azanium;acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Known for its antihistaminic and antiemetic properties.

    Thioridazine: Used in the treatment of schizophrenia.

Uniqueness

(7-amino-10H-phenothiazin-3-yl)azanium;acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts with acetic acid enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

(7-amino-10H-phenothiazin-3-yl)azanium;acetate

InChI

InChI=1S/C12H11N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,15H,13-14H2;1H3,(H,3,4)

InChI Key

QMRGRHOPRNNIJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1=CC2=C(C=C1[NH3+])SC3=C(N2)C=CC(=C3)N

Origin of Product

United States

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